molecular formula C8H5F2NO4 B8137173 2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde

2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde

Cat. No.: B8137173
M. Wt: 217.13 g/mol
InChI Key: JINBLHBNFBMWJX-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde is a versatile chemical compound used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds. It is particularly noted for its role in the preparation of potent and orally available G protein-coupled receptor 40 agonists, which are used in the treatment of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde typically involves a multi-step process. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring, which is facilitated by a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol in the presence of a base.

    Fluorination: The fluorine atoms are introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Methanol in the presence of a base for methoxylation.

Major Products Formed

    Oxidation: 2,6-Difluoro-4-methoxy-3-nitro-benzoic acid.

    Reduction: 2,6-Difluoro-4-methoxy-3-amino-benzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde is used extensively in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: In the development of drugs for the treatment of type 2 diabetes.

    Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde involves its interaction with specific molecular targets, such as G protein-coupled receptors. The compound acts as an agonist, binding to the receptor and activating it, which in turn triggers a cascade of intracellular signaling pathways. This activation leads to various physiological effects, including the regulation of glucose levels in the case of type 2 diabetes treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde is unique due to the presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methoxy) groups on the benzene ring. This combination allows for a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

2,6-difluoro-4-methoxy-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-15-6-2-5(9)4(3-12)7(10)8(6)11(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINBLHBNFBMWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1[N+](=O)[O-])F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of cold (−5° C.) nitric acid (2.7 mL) was added concentrated sulfuric acid (1.75 mL, 32 mmoL) dropwise keeping the temperature below 5° C. The solution was added to a cooled solution of 2,6-difluoro-4-methoxy benzaldehyde (5.0 g, 29 mmoL) in sulfuric acid (20 mL) over 15 minutes keeping the temperature below 5° C. After stirring at 0° C. for 2 hours the orange solution was poured on to ice, the white precipitate which formed was collected by filtration to give the title compound as a white solid (6.33 g, 100%). 1H NMR (CDCl3) 10.20 (1 H, t, J=1.17 Hz), 6.69 (1 H, dd, J=11.68, 1.93 Hz), 4.03 (3 H, s).
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
100%

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